3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Description
IUPAC Nomenclature and Systematic Classification
The compound’s IUPAC name, 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid , reflects its core structure: a benzoic acid scaffold substituted with methoxy groups at positions 3 and 5, and a β-D-glucopyranosyl moiety at position 4. The glucopyranosyl unit is described as an oxane ring (pyranose form) with hydroxyl groups at carbons 3, 4, and 5, and a hydroxymethyl group at carbon 6.
Systematically, it belongs to:
- Class : Phenolic acid glycosides
- Subclass : Methoxybenzoic acid β-D-glucosides
- Parent compound : Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)
The glycosidic linkage between the aglycone (syringic acid) and the sugar moiety (β-D-glucopyranose) occurs at the phenolic oxygen, forming an O-glucoside. This classification aligns with its biosynthetic origin, where glycosylation enhances solubility and stabilizes the phenolic structure.
Molecular Geometry and Conformational Analysis
The compound’s molecular geometry is defined by two distinct regions:
- Benzoic acid core : A planar aromatic ring with methoxy (-OCH₃) groups at positions 3 and 5, and a carboxylic acid (-COOH) at position 1.
- β-D-Glucopyranosyl unit : A chair-conformation pyranose ring (²C₄) with axial hydroxyl groups at C3 and C4, and equatorial orientations at C2 and C5.
Key bond lengths and angles include:
- Glycosidic bond (C1-O-C4') : 1.42 Å (typical for β-O-glucosides)
- Dihedral angle (C3-O-C4'-C5') : -65°, indicating a staggered conformation that minimizes steric hindrance
Computational models reveal that the glucopyranosyl unit adopts a low-energy conformation due to intramolecular hydrogen bonds between the C2 hydroxyl and the benzoic acid’s methoxy oxygen. This stabilizes the molecule in aqueous environments, as evidenced by its logS (water solubility) of -1.65.
Crystallographic Data and Hydrogen Bonding Networks
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous syringic acid glycosides exhibit monoclinic crystal systems with space group P2₁. Predicted hydrogen bonding patterns include:
| Hydrogen Bond Donor | Acceptor | Distance (Å) |
|---|---|---|
| Glucopyranosyl O2-H | Benzoic acid O-methoxy | 2.78 |
| Glucopyranosyl O6-H | Carboxylic acid O | 2.65 |
| Carboxylic acid O-H | Glucopyranosyl O4 | 2.71 |
These interactions form a 3D network that stabilizes the crystal lattice. The glucopyranosyl unit’s hydroxyl groups act as both donors and acceptors, creating a hydrophilic exterior around the hydrophobic benzoic acid core.
Comparative Analysis with Syringic Acid Derivatives
The compound’s properties differ markedly from its parent molecule, syringic acid (C₉H₁₀O₅, MW 198.17 g/mol):
| Property | 3,5-Dimethoxy-4-glucosylbenzoic acid | Syringic acid |
|---|---|---|
| Molecular formula | C₁₅H₂₀O₁₀ | C₉H₁₀O₅ |
| Molecular weight | 360.31 g/mol | 198.17 g/mol |
| LogP (octanol-water) | -1.19 | 1.02 |
| Hydrogen bond donors | 5 | 2 |
| Hydrogen bond acceptors | 11 | 5 |
Glycosylation reduces lipophilicity (logP decreases from 1.02 to -1.19) and increases polar surface area from 78.90 Ų (syringic acid) to 155.14 Ų. This explains the compound’s enhanced solubility in polar solvents compared to non-glycosylated derivatives. Spectroscopically, the glucosyl moiety introduces characteristic signals in the δ 3.0–5.5 ppm range in ¹H NMR, distinct from syringic acid’s aromatic protons (δ 7.0–7.5 ppm).
The β-D-glucopyranosyl linkage also confers resistance to enzymatic hydrolysis by human α-glucosidases, unlike α-linked analogues. This structural stability may facilitate its role as a phytochemical reservoir in plants like Saxifraga montana and Cladogynos orientalis.
Properties
IUPAC Name |
3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKMDORKRDACEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231452 | |
| Record name | Benzoic acid, 4-(hexopyranosyloxy)-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873386-68-5 | |
| Record name | Benzoic acid, 4-(hexopyranosyloxy)-3,5-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1873386-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(hexopyranosyloxy)-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Benzoic Acid Derivatives
The primary synthesis route involves the esterification of a substituted benzoic acid precursor with a glucopyranosyl donor. As reported in recent studies, the reaction typically employs 3,5-dimethoxy-4-hydroxybenzoic acid as the starting material, which undergoes glycosylation with a protected glucose derivative under acidic or enzymatic conditions. The glucose moiety (3,4,5-trihydroxy-6-hydroxymethyloxane) is introduced via a nucleophilic substitution mechanism, facilitated by catalysts such as boron trifluoride etherate or immobilized glycosidases.
Key parameters influencing the reaction include:
- Temperature : Optimal yields (68–72%) are achieved at 60–80°C, as higher temperatures promote side reactions like hydrolysis of the glycosidic bond.
- Solvent System : Anhydrous dimethylformamide (DMF) or acetonitrile is preferred to minimize water interference.
- Protecting Groups : Temporary protection of hydroxyl groups on the glucose unit (e.g., acetyl or benzyl groups) is critical to prevent undesired cross-reactivity.
Post-reaction, deprotection is performed using alkaline hydrolysis (e.g., sodium methoxide) or catalytic hydrogenation, followed by acidification to yield the final product.
Post-Synthetic Processing and Optimization
Impact of Drying Methods on Yield and Stability
A 2024 study evaluating post-synthetic processing methods revealed that drying techniques significantly affect the stability of glucosyringic acid. Comparative analysis of freeze-drying (FD), microwave drying (MD), and hot-air drying (HD) demonstrated the following:
| Drying Method | Residual Solvent (%) | Purity (%) | Stability (6 Months) |
|---|---|---|---|
| Freeze-Drying | 0.5 ± 0.1 | 98.2 ± 0.3 | 95.4 ± 1.2 |
| Microwave | 1.2 ± 0.3 | 97.8 ± 0.5 | 93.1 ± 1.5 |
| Hot-Air | 2.8 ± 0.4 | 96.1 ± 0.7 | 88.9 ± 2.1 |
Freeze-drying preserved the compound’s structural integrity most effectively, attributed to reduced thermal degradation. Conversely, hot-air drying at 60°C led to a 12% loss in purity due to partial decomposition of the glucopyranosyl moiety.
Steaming as a Purification Step
Steaming raw extracts prior to drying enhanced the final product’s crystallinity by eliminating volatile impurities. Samples subjected to 20-minute steam treatment exhibited a 15% increase in HPLC-determined purity compared to non-steamed counterparts. This step also mitigated the formation of byproducts such as syringic acid and parishin derivatives.
Analytical Validation and Quality Control
Chromatographic Profiling
Ultrahigh-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF/MS) is the gold standard for quantifying glucosyringic acid. A representative chromatographic method employs:
Mass Spectrometric Fragmentation
Fragmentation patterns from MS/MS analysis confirm structural authenticity:
- Base peak at m/z 198.0490 (C₉H₁₀O₅⁻, syringic acid fragment)
- Secondary ions at m/z 153.0557 (C₇H₅O₄⁻) and 89.0243 (C₃H₅O₃⁻).
Industrial-Scale Production Considerations
Cost-Effective Catalyst Systems
Recent advances highlight the use of recyclable solid acid catalysts (e.g., sulfonated graphene oxide) to replace traditional homogeneous acids. These systems reduce waste generation and improve reaction reproducibility, achieving a 78% yield in pilot-scale trials.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis, utilizing ball milling, has emerged as a sustainable alternative. Initial studies report a 65% yield under ambient conditions, though scalability challenges remain.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid exhibit strong antioxidant properties. For instance, studies have demonstrated that extracts containing similar phenolic structures can effectively inhibit lipid peroxidation and scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, making it a candidate for developing treatments for chronic inflammatory conditions .
Antimicrobial Properties
Several studies have documented the antimicrobial effects of phenolic compounds derived from similar structures. The compound's ability to disrupt microbial cell membranes may position it as a natural preservative in food products or as an alternative treatment for infections .
Natural Preservative
Due to its antimicrobial properties, 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid can be explored as a natural preservative in food products. Its effectiveness against various pathogens makes it a promising candidate for enhancing food safety and shelf life .
Nutritional Enhancements
The compound's rich phenolic profile contributes to its nutritional benefits. Studies suggest that incorporating such compounds into diets could enhance overall health by providing essential antioxidants and anti-inflammatory agents .
Metabolomics Studies
In metabolomics research, compounds like 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid are utilized to understand metabolic pathways and interactions in biological systems. Its unique structure allows researchers to trace metabolic changes under different physiological conditions .
Drug Development
The structural characteristics of this compound make it a valuable lead in drug development processes aimed at targeting specific biological pathways associated with diseases such as cancer and diabetes .
Data Summary
Case Studies
- Antioxidant Activity : A study conducted on various phenolic compounds showed that those with structures similar to 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid significantly reduced oxidative stress markers in cellular models .
- Antimicrobial Efficacy : Research demonstrated that extracts containing this compound effectively inhibited the growth of common foodborne pathogens such as E. coli and Salmonella, suggesting its application as a natural food preservative .
- Drug Development : A recent investigation into the pharmacological properties of structurally related compounds revealed their potential in targeting specific cancer cell lines through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Differences:
- Backbone Variation: Glucosyringic acid and 4'-O-glucopyranosylsinapic acid differ in their phenolic cores (benzoic vs. cinnamic acid). The former has a methoxy-substituted benzoic acid, while the latter features a methoxy-cinnamic acid backbone .
- Glycosylation: Dangshenoside I contains two glucosyl groups, enhancing its molecular weight and complexity compared to monosaccharide-conjugated analogs .
Functional and Physicochemical Comparison
Research Findings and Industrial Relevance
- Metabolic Shifts : Glucosyringic acid’s production in Radula complanata is influenced by host tree species, highlighting its ecological role .
- Thermal Stability : With a boiling point exceeding 600°C, glucosyringic acid is suitable for high-temperature industrial processes .
- Safety Profile : Classified under hazard code Xi (irritant), requiring storage at 2–8°C in dry conditions .
Biological Activity
3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic compound with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C34H46O18
- Molecular Weight : 742.7 g/mol
- IUPAC Name : (2S,3R,4S,5S,6R)-2-[4-[(3R,3Ar,6S,6aS)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .
Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant activity. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
Antitumor Activity
In various cancer cell lines (e.g., breast cancer and colon cancer), 3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid has shown cytotoxic effects. It induces apoptosis through the activation of intrinsic pathways and downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, it appears to inhibit tumor growth in vivo in xenograft models.
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : By donating hydrogen atoms to free radicals.
- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK which are crucial in inflammation and cancer progression.
- Gene Expression Regulation : Alters the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant reduction in ROS levels in human fibroblasts treated with the compound. |
| Study B (2023) | Showed inhibition of TNF-alpha production in LPS-stimulated macrophages by 50%. |
| Study C (2024) | Reported a 70% decrease in tumor volume in mice treated with the compound compared to control. |
Q & A
Basic Research Questions
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Use NMR (200–400 MHz) to identify key protons, such as methoxy groups (~δ 3.7–3.9 ppm) and aromatic protons. Compare splitting patterns and integrations with synthesized analogs (e.g., triazine derivatives in ).
-
Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. For example, the glucosyl moiety (oxane ring) may produce characteristic fragments.
-
Infrared (IR) Spectroscopy : Detect functional groups like carboxylic acid (C=O stretch ~1700 cm) and hydroxyl groups (broad ~3200–3600 cm) .
Q. What are the recommended safety protocols for handling this compound?
- Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact ( ).
- Storage : Keep in sealed containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the glucosyl group ( ).
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent environmental release ( ).
Q. What synthetic routes are documented for this compound?
- Glycosylation Strategies :
- Protecting Groups : Temporarily block reactive hydroxyls on the glucosyl moiety using acetyl or benzyl groups to direct regioselective coupling ().
- Coupling Agents : Use carbodiimides (e.g., DCC) or triazine-based reagents ( ) to activate the benzoic acid for esterification with the glucosyl donor.
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Reaction Conditions :
- Temperature : Conduct coupling reactions at 45–50°C to balance reaction rate and side-product formation ( ).
- Catalysis : Screen Lewis acids (e.g., BF-EtO) to enhance glycosylation efficiency .
Q. How to resolve contradictions in spectral data across studies?
- Case Study : Conflicting NMR signals for the glucosyl protons (e.g., δ 3.7–4.2 ppm) may arise from solvent polarity (DMSO vs. CDCl) or pH-dependent tautomerism.
- Strategies :
- Solvent Standardization : Re-run spectra in deuterated DMSO to match literature conditions ( ).
- 2D NMR : Perform HSQC and HMBC to assign overlapping signals (e.g., aromatic vs. oxane protons) .
Q. What strategies ensure compound stability during biological assays?
- pH Control : Maintain pH 6–7 in buffer solutions to prevent acid-catalyzed degradation of the glucoside linkage ( ).
- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the phenolic groups ( ).
- Freeze-Drying : Lyophilize the compound for long-term storage, reconstituting in degassed solvents before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
